3-(Cyclopentylamino)propionitrile

Description

Properties

IUPAC Name |

3-(cyclopentylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-6-3-7-10-8-4-1-2-5-8/h8,10H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGZCPAPXDXHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374118 | |

| Record name | 3-(Cyclopentylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-63-1 | |

| Record name | 3-(Cyclopentylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopentylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyclopentylamino)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Cyclopentylamino)propionitrile (CAS 1074-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentylamino)propionitrile (CAS 1074-63-1), a versatile synthetic intermediate. The document delves into its chemical and physical properties, outlines detailed synthetic protocols, and presents a thorough guide to its analytical characterization, including predictive spectroscopic analysis based on analogous structures. Furthermore, it explores the potential applications of this molecule in drug discovery, drawing upon the known biological activities of related structural motifs such as the β-aminopropionitrile scaffold and the cyclopentylamino moiety. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and analytical sciences, offering both foundational knowledge and practical, field-proven insights.

Introduction and Molecular Overview

This compound, with the CAS number 1074-63-1, is a secondary amine derivative featuring a cyclopentyl group and a cyanoethyl group attached to a central nitrogen atom.[1][2][3][4][5] Its structure is a result of the cyanoethylation of cyclopentylamine. While not extensively studied as a final drug product, its constituent parts—the β-aminopropionitrile core and the cyclopentylamino group—are present in numerous biologically active molecules. This makes this compound a valuable building block and a subject of interest for the synthesis of novel chemical entities in drug discovery programs.[6][7][8][9]

The β-aminopropionitrile (BAPN) scaffold is famously associated with the inhibition of lysyl oxidase (LOX), an enzyme crucial for collagen and elastin cross-linking.[7][9] This inhibitory activity has implications in conditions characterized by fibrosis and in cancer metastasis.[7][10] The cyclopentyl group, on the other hand, is a common lipophilic moiety in medicinal chemistry, often employed to enhance binding affinity to biological targets and improve pharmacokinetic properties.[6] The presence of the 3-cyclopentyl propionitrile core in an intermediate for the JAK inhibitor Ruxolitinib underscores the relevance of this structural class in modern drug development.[11]

This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this compound in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1074-63-1 | [1] |

| IUPAC Name | 3-(Cyclopentylamino)propanenitrile | [1] |

| Molecular Formula | C₈H₁₄N₂ | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| Boiling Point | 265.8 °C at 760 mmHg (Predicted) | [1] |

| Appearance | Expected to be a liquid | Inferred |

| Purity (Commercial) | Typically ≥98% | [1] |

| Storage Conditions | Store at 2-8°C | [1] |

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile.[12] This reaction is typically base-catalyzed or can proceed thermally. Below are detailed protocols for both a conventional and a microwave-assisted approach.

Synthesis Workflow Diagram

References

- 1. 001chemical.com [001chemical.com]

- 2. parchem.com [parchem.com]

- 3. This compound CAS NO.1074-63-1, CasNo.1074-63-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 4. This compound , 99% , 1074-63-1 - CookeChem [cookechem.com]

- 5. scbt.com [scbt.com]

- 6. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aminopropionitrile: Topics by Science.gov [science.gov]

- 8. Aminopropionitrile - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. ahajournals.org [ahajournals.org]

- 11. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentylamino)propionitrile, a versatile bifunctional molecule of interest in synthetic organic chemistry. The document details its chemical identity, structural features, and physicochemical properties. A core focus is a detailed, field-proven protocol for its synthesis via the aza-Michael addition of cyclopentylamine to acrylonitrile, including mechanistic insights and characterization data. This guide serves as an essential resource for researchers utilizing this compound as a synthetic intermediate in drug discovery and materials science, emphasizing practical application, safety, and rigorous scientific validation.

Chemical Identity and Structural Elucidation

This compound, also known by its IUPAC name 3-(Cyclopentylamino)propanenitrile, is a saturated aminonitrile.[1] Its structure is characterized by a cyclopentyl ring attached to a secondary amine, which is in turn connected to a three-carbon chain terminating in a nitrile functional group.

The key identifiers for this compound are:

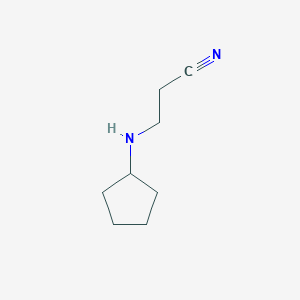

The structural formula is:

Figure 1: 2D structure of this compound

The molecule's architecture imparts dual reactivity. The secondary amine nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. The nitrile group (-C≡N) features a strongly polarized triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack, particularly after activation or under hydrolytic conditions. This bifunctional nature makes it a valuable building block for the synthesis of more complex molecules, such as nitrogen-containing heterocycles and diamines.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| IUPAC Name | 3-(Cyclopentylamino)propanenitrile | [1] |

| CAS Number | 1074-63-1 | [1][2] |

| Molecular Formula | C₈H₁₄N₂ | [2][3][4] |

| Molecular Weight | 138.21 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | 265.8 °C at 760 mmHg | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store at 2-8°C | [2] |

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing this compound is the conjugate addition of cyclopentylamine to acrylonitrile. This reaction is a classic example of an aza-Michael addition.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyclopentylamine's nitrogen atom on the β-carbon of the electron-deficient alkene in acrylonitrile. The nitrile group acts as a powerful electron-withdrawing group, activating the double bond for this type of 1,4-addition. The reaction is typically self-catalyzing due to the basicity of the amine, but can be promoted by acid or base catalysts. The mechanism results in the formation of a new carbon-nitrogen bond.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound.

Materials:

-

Cyclopentylamine

-

Acrylonitrile (stabilized)

-

Anhydrous solvent (e.g., ethanol or acetonitrile, optional)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.

-

Reagent Charging: Charge the flask with cyclopentylamine (1.0 equivalent). If using a solvent, add it at this stage.

-

Controlled Addition: Cool the flask in an ice bath. Add acrylonitrile (1.0-1.1 equivalents) dropwise via the addition funnel over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the uncontrolled polymerization of acrylonitrile.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification:

-

Remove any solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

Causality and Insights:

-

Why dropwise addition in an ice bath? Acrylonitrile is highly reactive and can undergo vigorous, exothermic polymerization. Slow, controlled addition at 0°C mitigates this risk and ensures the desired 1,4-addition is the major pathway.

-

Why no catalyst? The amine reactant itself is basic enough to facilitate the reaction, making an external catalyst unnecessary for this specific transformation, simplifying the purification process.

-

Why vacuum distillation? The product has a relatively high boiling point (265.8 °C at atmospheric pressure).[2] Distillation under vacuum allows the compound to boil at a much lower temperature, preventing thermal decomposition and ensuring high purity.

Spectroscopic Characterization

To validate the structure and confirm the purity of the synthesized product, a combination of spectroscopic methods is employed.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretch: A moderate, sharp absorption peak around 3300-3350 cm⁻¹ is indicative of the secondary amine.

-

C-H Stretch: Peaks in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the cyclopentyl and propyl groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption at ~2245 cm⁻¹ is the characteristic signal for the nitrile functional group.[5] The presence of this peak is a critical confirmation of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the precise carbon-hydrogen framework.

Expected ¹H NMR Signals (in CDCl₃):

-

-NH-: A broad singlet, typically between 1.0-2.0 ppm, which is exchangeable with D₂O.

-

-CH- (cyclopentyl): A multiplet corresponding to the single proton on the carbon attached to the nitrogen.

-

-CH₂- (cyclopentyl): A series of complex multiplets for the remaining 8 protons on the cyclopentyl ring.

-

-N-CH₂-CH₂-CN: Two distinct triplets, each integrating to 2 protons. The triplet closer to the amine nitrogen (~2.8 ppm) will be slightly downfield from the triplet adjacent to the nitrile group (~2.5 ppm).

Expected ¹³C NMR Signals (in CDCl₃):

-

-C≡N: A signal around 118-120 ppm.

-

Cyclopentyl carbons: Multiple signals in the aliphatic region (20-60 ppm), with the carbon directly attached to the nitrogen being the most downfield.

-

Propionitrile carbons: Two signals in the aliphatic region, one for the carbon alpha to the nitrile and one for the carbon alpha to the amine.

Applications and Research Interest

This compound is primarily utilized as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: Its structure is a precursor to 1,3-diamines after reduction of the nitrile group. These diamine motifs are common in various pharmacologically active molecules. The compound is related to intermediates used in the synthesis of complex molecules like Ruxolitinib, where a similar cyclopentyl propionitrile core is present.[6]

-

Building Block: The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the secondary amine can undergo further alkylation or acylation, allowing for the construction of a wide array of derivatives.

Safety, Handling, and Storage

As with all aminonitriles, this compound must be handled with appropriate care due to potential toxicity.[5]

Primary Hazards:

-

Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8] They can release hydrogen cyanide (HCN) under acidic conditions or upon combustion.[8][9]

-

Irritation: The compound may cause skin and serious eye irritation.[7][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.[7]

-

Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: A lab coat is required. An apron may be necessary when handling larger quantities.[7]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

Handling and Storage:

-

Avoid all personal contact, including inhalation.[9]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] A storage temperature of 2-8°C is recommended.[2]

-

Keep away from strong acids, bases, and oxidizing agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound , 99% , 1074-63-1 - CookeChem [cookechem.com]

- 4. parchem.com [parchem.com]

- 5. CAS 692-98-8: 3-(propan-2-ylamino)propanenitrile [cymitquimica.com]

- 6. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Cyclopentylamino)propanenitrile

Abstract: This technical guide provides a comprehensive overview of 3-(Cyclopentylamino)propanenitrile, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and critically examines its synthesis pathways. A detailed, field-proven protocol for its preparation via aza-Michael addition is presented, emphasizing the causal factors behind experimental choices to ensure reproducibility and safety. Furthermore, this guide explores the role of its precursors in the synthesis of targeted therapies, such as the JAK inhibitor Ruxolitinib. This whitepaper is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both foundational knowledge and practical insights into the handling and application of this versatile molecule.

Introduction and Chemical Identity

3-(Cyclopentylamino)propanenitrile, a substituted aminonitrile, is a compound of interest primarily for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a cyclopentylamine moiety and a nitrile functional group, offers versatile reactivity for various chemical transformations.

The nomenclature and key identifiers for this compound are crucial for unambiguous scientific communication and are summarized below. The officially recognized IUPAC name is 3-(Cyclopentylamino)propanenitrile[1].

Table 1: Chemical Identity of 3-(Cyclopentylamino)propanenitrile

| Identifier | Value |

| IUPAC Name | 3-(Cyclopentylamino)propanenitrile[1] |

| Synonyms | 3-(Cyclopentylamino)propionitrile |

| CAS Number | 1074-63-1[1] |

| Molecular Formula | C₈H₁₄N₂[1] |

| Molecular Weight | 138.21 g/mol [1] |

| Canonical SMILES | C1CCC(C1)NCCC#N[2] |

| InChIKey | YHGZCPAPXDXHCY-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 3-(Cyclopentylamino)propanenitrile is essential for its handling, storage, and application in synthesis. The available data, while limited in the public domain, suggests it is a liquid at room temperature with a relatively high boiling point.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 265.8 °C at 760 mmHg | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | 2-8°C | [3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl ring protons, the two methylene groups of the propionitrile chain, and a broad singlet for the amine proton.

-

¹³C NMR: The carbon NMR would display distinct peaks for the nitrile carbon, the carbons of the cyclopentyl ring, and the two methylene carbons.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The N-H stretch of the secondary amine would appear as a weaker band in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Synthesis of 3-(Cyclopentylamino)propanenitrile

The most direct and industrially scalable method for the synthesis of 3-(Cyclopentylamino)propanenitrile is the aza-Michael addition of cyclopentylamine to acrylonitrile. This reaction is a conjugate addition of an amine to an α,β-unsaturated nitrile.

Reaction Mechanism and Rationale

The aza-Michael addition proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine to the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic. The reaction is typically carried out without a catalyst, although mild acid or base catalysis can sometimes be employed to enhance the reaction rate. For this specific transformation, a neat reaction (without solvent) or with a minimal amount of a polar protic solvent like ethanol is often sufficient and simplifies product purification.

Caption: Aza-Michael Addition Workflow.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of 3-(Cyclopentylamino)propanenitrile.

Materials and Reagents:

-

Cyclopentylamine (≥99%)

-

Acrylonitrile (stabilized with MEHQ, ≥99%)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylamine (1.0 equivalent).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.05 equivalents) dropwise to the cyclopentylamine at room temperature with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C. A minimal amount of ethanol can be used as a solvent if viscosity becomes an issue.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 3-(Cyclopentylamino)propanenitrile as a colorless to pale yellow liquid.

Self-Validation and Trustworthiness: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The final product's identity and purity should be confirmed using spectroscopic methods (NMR, IR, MS) and compared against reference data.

Application in Drug Development: A Precursor to Ruxolitinib

While 3-(Cyclopentylamino)propanenitrile itself is not a therapeutic agent, its precursor, 3-cyclopentyl-3-oxopropionitrile, is a key intermediate in the synthesis of Ruxolitinib. Ruxolitinib is a Janus kinase (JAK) inhibitor used for the treatment of myelofibrosis.

The synthesis of Ruxolitinib involves the creation of a chiral center, and various patented methods describe the asymmetric synthesis of its intermediates. One common route begins with the Claisen condensation of methyl cyclopentanecarboxylate and acetonitrile to form 3-cyclopentyl-3-oxopropionitrile.

Caption: Synthesis pathway of a Ruxolitinib precursor.

This initial intermediate, 3-cyclopentyl-3-oxopropionitrile, undergoes an asymmetric reduction to introduce the required chirality, followed by several other steps to construct the final Ruxolitinib molecule. The structural similarity between 3-(Cyclopentylamino)propanenitrile and these intermediates highlights its relevance in the exploration of synthetic routes for novel pharmaceuticals.

Conclusion

3-(Cyclopentylamino)propanenitrile is a valuable chemical intermediate with a straightforward and efficient synthesis via the aza-Michael addition. Its significance is underscored by the role of its structural analogs as key precursors in the synthesis of important pharmaceuticals like Ruxolitinib. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a vital resource for professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-(Cyclopentylamino)propionitrile. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and during process development.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound, with the CAS Number 1074-63-1, is a bifunctional organic molecule featuring a secondary amine and a nitrile group.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The cyclopentyl moiety introduces lipophilicity, a key parameter in drug design, while the propionitrile backbone offers a flexible three-carbon chain that can be further functionalized. Understanding the nuanced properties of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application. The following section details the key physicochemical parameters of this compound.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(Cyclopentylamino)propanenitrile | [1] |

| CAS Number | 1074-63-1 | [1] |

| Molecular Formula | C₈H₁₄N₂ | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| Appearance | Not explicitly stated, but analogous aminopropionitriles are often colorless to pale yellow liquids. |

Key Physical Characteristics

| Property | Value | Source(s) |

| Boiling Point | 265.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.95 g/cm³ | [2] |

| Melting Point | Data not available | |

| Refractive Index | Data not available | |

| pKa | 8.0 (Predicted) | [2] |

Note: The boiling point at atmospheric pressure is a predicted value. Experimental data is crucial for precise process control. The absence of a reported melting point suggests that the compound is likely a liquid at room temperature.

Synthesis and Mechanistic Insights: The Aza-Michael Addition

The most direct and common method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile. This reaction is a classic example of conjugate addition, a cornerstone of organic synthesis.

Reaction Overview

The reaction proceeds via the nucleophilic attack of the cyclopentylamine's nitrogen atom on the β-carbon of the electron-deficient alkene in acrylonitrile. The nitrile group acts as a powerful electron-withdrawing group, activating the double bond for this type of addition.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reaction Setup

-

In a microwave-safe vessel, combine equimolar amounts of cyclopentylamine and acrylonitrile. The reaction can often be performed neat (without a solvent), which aligns with green chemistry principles.

Step 2: Microwave Irradiation

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 100-130°C) for a specified time (typically ranging from 30 minutes to a few hours).[3] Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

If necessary, remove any unreacted starting materials and byproducts by vacuum distillation or column chromatography on silica gel.

Expert Insight: The exothermicity of the Michael addition should be considered, especially on a larger scale. A gradual addition of acrylonitrile to cyclopentylamine at a controlled temperature is advisable for conventional heating methods.

Spectroscopic Characterization: The Molecular Fingerprint

While experimentally determined spectra for this compound are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl group protons, typically in the range of 1.2-2.0 ppm. The protons of the ethyl chain adjacent to the nitrogen and the nitrile group would appear as distinct multiplets, likely between 2.5 and 3.5 ppm. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the nitrile carbon (C≡N) around 118-122 ppm. The carbons of the cyclopentyl ring and the ethyl chain would resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, indicative of the C≡N stretching vibration. A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine is also expected. The C-H stretching vibrations of the aliphatic cyclopentyl and ethyl groups will appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would involve the loss of the cyclopentyl group and cleavage of the C-C bonds in the propionitrile chain.

Chemical Reactivity and Potential Applications

The dual functionality of this compound provides a platform for diverse chemical transformations, making it a valuable building block in medicinal chemistry.

Key Reactions

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing access to a wide range of derivatives.

-

Amine Group Reactions: The secondary amine can undergo acylation, alkylation, and other standard amine transformations to introduce further diversity.

Relevance in Drug Development

While direct biological activity data for this compound is scarce, its structural motifs are present in pharmacologically active compounds. For instance, a structurally related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, is a key intermediate in the synthesis of Ruxolitinib.[4] Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[4] This highlights the potential of the 3-cyclopentyl propionitrile scaffold in the design of kinase inhibitors and other therapeutic agents.

Caption: Role as a scaffold in drug discovery.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical, proper handling and storage of this compound are crucial. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for related aminonitriles should be followed.

Hazard Identification

Based on analogous compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin and eye irritation, as well as respiratory tract irritation.[5]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[7]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] Recommended storage temperature is between 2-8°C.[1]

Conclusion: A Promising Building Block for Future Discoveries

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the aza-Michael addition and the presence of two reactive functional groups make it an attractive starting material for the creation of diverse molecular libraries. While further experimental data on its physical properties and biological activity are needed, its structural relationship to key pharmaceutical intermediates underscores its importance for researchers and drug development professionals. This guide provides a solid foundation of knowledge to enable its safe and effective use in the pursuit of new scientific discoveries.

References

- 1. 001chemical.com [001chemical.com]

- 2. This compound , 99% , 1074-63-1 - CookeChem [cookechem.com]

- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 5. 3-(Cyclopropylamino)propionitrile | C6H10N2 | CID 143537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-(Cyclopentylamino)propionitrile solubility data

An In-depth Technical Guide to the Solubility Profile of 3-(Cyclopentylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and the Imperative of Solubility

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties is a prerequisite for its effective utilization in any synthetic route or formulation process. Among these properties, solubility stands out as a critical attribute.

In the realm of drug development, poor aqueous solubility is a major hurdle, with nearly 40% of drug candidates failing to progress through clinical trials due to this limitation.[1] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect. Therefore, an early and accurate assessment of a compound's solubility profile is essential for guiding formulation strategies, predicting in vivo behavior, and making informed decisions on the viability of a drug candidate.[2]

This guide will provide a framework for the systematic determination of the solubility of this compound, focusing on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.[3]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

| Property | Value | Source |

| CAS Number | 1074-63-1 | [4][5][6] |

| Molecular Formula | C8H14N2 | [4][5][6] |

| Molecular Weight | 138.21 g/mol | [4][5][6] |

| Boiling Point | 265.8 °C at 760 mmHg | [4] |

| Purity | ≥98% (typical) | [4] |

| Storage Temperature | 2-8°C | [4] |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is important to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute at a specific temperature and pressure.[3] The shake-flask method, which will be detailed in this guide, is the gold standard for determining thermodynamic solubility.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2] This method is often used in high-throughput screening during early drug discovery.[2]

For the purpose of obtaining definitive and fundamentally descriptive data, this guide will focus on the determination of thermodynamic solubility.

Experimental Protocol: Aqueous Solubility Determination via the Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).

Materials and Equipment

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of PBS (e.g., 2 mg to 1 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[3]

-

Seal the vial and place it in a shaker incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

-

Sample Separation:

-

After the incubation period, visually confirm the presence of undissolved solid.

-

To separate the dissolved compound from the solid material, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.

-

-

Sample Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same aqueous buffer.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method. The UV spectrophotometric analysis is a common and straightforward analytical method for this purpose.[1]

-

The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for Aqueous Solubility Determination.

Protocol for Solubility in Organic Solvents

The same shake-flask principle can be applied to determine the solubility of this compound in various organic solvents relevant to chemical synthesis and formulation (e.g., ethanol, DMSO, methanol). The procedure is analogous to the aqueous solubility determination, with the primary difference being the solvent used.

Data Analysis and Reporting

The solubility is reported as the mean concentration from at least three replicate experiments, along with the standard deviation. The units should be clearly stated (e.g., mg/mL, µg/mL, or mol/L). It is also essential to report the temperature and the pH of the aqueous buffer used, as these parameters significantly influence solubility.

Relationship Between Physicochemical Properties and Solubility

The molecular structure of this compound, with its secondary amine and nitrile functional groups, suggests the potential for hydrogen bonding with protic solvents, which would influence its solubility. The cyclopentyl group, being nonpolar, will contribute to its lipophilicity. A comprehensive understanding of its solubility profile would also involve determining its LogP (octanol-water partition coefficient), which describes its lipophilicity.

References

A Guide to the Structural Elucidation of 3-(Cyclopentylamino)propionitrile: A Multi-Platform Spectroscopic Analysis

Abstract

This technical guide provides a comprehensive framework for the spectral analysis and structural confirmation of 3-(Cyclopentylamino)propionitrile, a molecule of interest in synthetic chemistry and drug development. In the absence of previously published spectral data, this document serves as an expert guide, predicting the spectral outcomes based on foundational principles and data from analogous structures. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps, but the causal reasoning behind the selection of specific experimental parameters. This guide is designed for researchers, scientists, and drug development professionals, providing a robust, self-validating methodology for the definitive characterization of this and similar molecules.

Introduction: The Imperative for Rigorous Structural Verification

This compound (C₈H₁₄N₂) is a bifunctional molecule incorporating a secondary amine and a nitrile group.[1][2][3] Its structural integrity is paramount for its intended application, as even minor impurities or isomeric variations can drastically alter its chemical and biological properties. Therefore, unambiguous structural elucidation is a critical prerequisite for its use in any research or development pipeline.

This guide will employ a multi-pronged spectroscopic approach to create a detailed and verifiable structural profile of the molecule. By combining the insights from NMR, FT-IR, and MS, we can assemble a complete picture of its atomic connectivity, functional groups, and molecular mass, thereby ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, we can predict the following signals:

-

Cyclopentyl Protons: The cyclopentyl ring contains protons in multiple chemical environments. The proton attached to the same carbon as the nitrogen (methine) will be the most downfield of this group. The remaining methylene protons on the cyclopentyl ring will likely appear as complex, overlapping multiplets.

-

Propionitrile Protons: The two methylene groups of the propionitrile chain will appear as distinct triplets, assuming coupling to each other. The methylene group adjacent to the nitrogen will be deshielded and appear further downfield than the methylene group adjacent to the nitrile.

-

Amine Proton: The N-H proton of the secondary amine is expected to be a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.[4][5]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments. For this compound, we anticipate six distinct signals:

-

Nitrile Carbon: The carbon of the C≡N group will appear in the characteristic downfield region for nitriles.[6]

-

Cyclopentyl Carbons: Due to symmetry, the cyclopentyl ring should exhibit three distinct signals: one for the methine carbon bonded to the nitrogen, and two for the two pairs of equivalent methylene carbons.[7]

-

Propionitrile Carbons: The two methylene carbons of the propionitrile chain will have distinct chemical shifts.

2D NMR Spectroscopy: Confirming Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, two-dimensional NMR experiments are indispensable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds).[8][9] We expect to see cross-peaks connecting the adjacent methylene groups of the propionitrile chain, and within the cyclopentyl ring spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[10][11] This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12][13][14] Ensure the sample is fully dissolved to avoid poor spectral resolution.[15][16]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets, adjusting as necessary for the specific sample concentration.

Data Summary: Predicted NMR Assignments

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| -C≡N | - | - | 118-125 |

| -CH₂-CN | 2.5 - 2.7 | Triplet | 15-20 |

| -NH-CH₂- | 2.8 - 3.0 | Triplet | 40-45 |

| -NH - | 1.0 - 2.5 | Broad Singlet | - |

| C H-NH- | 2.9 - 3.2 | Multiplet | 55-65 |

| Cyclopentyl -CH₂- | 1.4 - 1.9 | Multiplets | 23-26 |

| Cyclopentyl -CH₂- | 1.2 - 1.6 | Multiplets | 32-35 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

-

N-H Stretch: A moderate, sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[4][17]

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic cyclopentyl and propionitrile groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is a definitive indicator of the nitrile group.[18]

-

N-H Bend: A bending vibration for the secondary amine may be observed around 1550-1650 cm⁻¹.

-

C-N Stretch: A C-N stretching vibration is expected in the fingerprint region, typically between 1020-1250 cm⁻¹.[17]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and lack of sample preparation.[19][20]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary: Predicted FT-IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| N-H Bend | 1550 - 1650 | Variable |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum

For this compound (MW = 138.21 g/mol )[1][2][3], we would expect the following:

-

Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms, consistent with the Nitrogen Rule.[21] The molecular ion peak should be observed at m/z = 138.

-

Fragmentation: The most likely fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][21][22] This can lead to several characteristic fragment ions. A prominent fragment would be the loss of the cyanoethyl group to give a cyclopentylaminium cation, or the loss of the cyclopentyl group.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[23]

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to form the [M+H]⁺ ion at m/z = 139.[23][24]

-

Analysis: The sample can be introduced into the mass spectrometer via direct infusion.[25][26][27]

-

Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used to piece together the molecular structure.

Data Summary: Predicted Mass Spectral Peaks

| m/z | Proposed Identity | Notes |

| 139 | [M+H]⁺ | Protonated molecular ion |

| 138 | M⁺ | Molecular ion (if using a harder ionization technique) |

| 84 | [C₅H₁₀N]⁺ | Loss of CH₂CH₂CN radical via alpha-cleavage |

| 69 | [C₅H₉]⁺ | Loss of the aminopropionitrile side chain |

Integrated Spectroscopic Workflow and Data Correlation

The true power of this analytical approach lies in the integration of data from all three techniques. The workflow should be systematic, starting with the confirmation of functional groups by FT-IR, followed by the determination of molecular weight by MS, and culminating in the detailed structural mapping by NMR.

Logical Relationship Diagram

Caption: Integrated workflow for the spectral analysis of this compound.

Molecular Structure with Atom Numbering for NMR

Caption: Structure of this compound with atom numbering for NMR assignments.

Conclusion: A Framework for Confidence

This guide has outlined a comprehensive, multi-technique approach for the definitive spectral analysis of this compound. By systematically applying FT-IR, MS, and a suite of NMR experiments, researchers can confidently verify the structure and purity of this compound. The provided protocols are designed to be self-validating, ensuring that the data generated is both accurate and reliable. This framework not only serves as a specific guide for the target molecule but also as a template for the rigorous characterization of novel chemical entities in a research and development setting.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. emerypharma.com [emerypharma.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. jascoinc.com [jascoinc.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 24. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 25. Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. research-collection.ethz.ch [research-collection.ethz.ch]

- 27. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action for 3-(Cyclopentylamino)propionitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel bioactive small molecules presents a pivotal opportunity in therapeutic development. However, the journey from a hit compound to a viable drug candidate is contingent on a thorough understanding of its mechanism of action (MOA). 3-(Cyclopentylamino)propionitrile is a small molecule with a defined chemical structure but an uncharacterized biological activity profile. This technical guide provides a comprehensive, multi-pronged strategy for the systematic elucidation of its MOA. We will detail a logical progression of experiments, from initial in silico predictions and phenotypic screening to definitive target identification, validation, and pathway analysis. This document serves as a roadmap for researchers, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigation into the biological effects of this and other novel chemical entities.

Introduction and Initial Characterization

This compound is an organic compound with the molecular formula C8H14N2.[1][2][3] Its structure comprises a cyclopentylamine group linked to a propionitrile tail. While chemical properties are available, its biological target and mechanism of action remain unknown. The propionitrile group is a feature in various bioactive molecules, but its presence can also be a liability, as some nitriles can be metabolized to cyanide.[4][5] Therefore, a thorough investigation into its biological effects is warranted.

This guide outlines a systematic approach to:

-

Generate initial hypotheses regarding the compound's biological activity.

-

Identify the cellular phenotype(s) modulated by the compound.

-

Isolate and validate its direct molecular target(s).

-

Characterize its impact on downstream signaling pathways.

-

Establish a preliminary safety and pharmacokinetic profile.

Phase I: Hypothesis Generation and Phenotypic Screening

The initial phase of investigation focuses on broad, unbiased screening to generate hypotheses about the compound's function.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, testable hypotheses based on the chemical structure of this compound.[2][6][7]

Rationale: Ligand-based in silico tools compare the structure of a query molecule to databases of compounds with known biological activities. This can predict potential protein targets, off-targets, and even potential toxicities, thereby guiding the design of subsequent experiments.[6][7]

Experimental Protocol: Computational Target Prediction

-

Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using computational chemistry software.

-

Database Selection: Utilize multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to cross-reference predictions.

-

Similarity Searching: Perform similarity searches based on chemical fingerprints against large bioactivity databases like ChEMBL and PubChem.

-

Prediction Analysis: Analyze the output, which typically consists of a ranked list of potential protein targets. Prioritize targets that are consistently predicted across multiple platforms and are biologically plausible.

-

Pathway Analysis: Use the list of potential targets to perform pathway enrichment analysis to identify biological pathways that might be affected by the compound.

Phenotypic Screening

Phenotypic screening is an unbiased approach that identifies the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the target.[8][9][10][11]

Rationale: This approach is powerful for discovering novel mechanisms of action because it allows the biological system to reveal the most relevant targets.[8][12] A broad cell-based assay panel can quickly narrow down the potential therapeutic area and cellular processes affected by this compound.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cell lines representing different tissues and cancer types (e.g., HeLa, A549, MCF7, U2OS).

-

Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24-48 hours.

-

Cell Staining: Fix the cells and stain with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).

-

Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images of the cells.

-

Image Analysis: Employ image analysis software to quantify a wide range of cellular features, such as cell count, nuclear size and shape, mitochondrial morphology, and cytoskeletal arrangement.

-

Data Analysis: Compare the phenotypic profile of compound-treated cells to control-treated cells to identify significant changes. Cluster the phenotypic fingerprint of this compound with those of reference compounds with known mechanisms of action.

Hypothetical Data Summary: Phenotypic Screening

| Cell Line | Parameter | IC50 (µM) | Observed Phenotype |

| HeLa | Cell Viability | 12.5 | G2/M cell cycle arrest |

| A549 | Cell Viability | 15.2 | Increased nuclear condensation |

| MCF7 | Cell Viability | >100 | No significant effect |

| U2OS | Apoptosis | 18.0 | Induction of caspase-3/7 activity |

This hypothetical data suggests a potential anti-proliferative and pro-apoptotic effect in specific cell lines, guiding the next phase of investigation toward cancer-related targets and pathways.

Phase II: Target Identification and Validation

Once a consistent cellular phenotype is observed, the next critical step is to identify the direct molecular target of the compound. A multi-pronged approach combining direct and indirect methods is recommended for robust target deconvolution.[13][14]

Direct Target Identification: Affinity Chromatography

Affinity chromatography is a powerful biochemical technique to isolate and identify proteins that physically interact with a small molecule.[15][16][17]

Rationale: By immobilizing the compound, it can be used as "bait" to capture its binding partners from a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a direct link between the compound and its potential targets.[17]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag suitable for immobilization on streptavidin-coated beads. A control probe with a structurally similar but inactive analog should also be synthesized if possible.

-

Cell Lysate Preparation: Grow a responsive cell line (e.g., HeLa, based on phenotypic data) in large quantities and prepare a native cell lysate.

-

Affinity Pulldown: Incubate the cell lysate with the biotinylated compound immobilized on streptavidin beads. As a negative control, use beads with no compound or with the inactive analog.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active compound pulldown with the negative controls. Genuine targets should be significantly enriched in the active compound sample.

Diagram: Affinity Chromatography Workflow

Caption: Workflow for affinity chromatography-based target identification.

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment.[18][19][20][21]

Rationale: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this stabilization in intact cells or cell lysates, providing strong evidence of a direct interaction.[22]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells (e.g., HeLa) with either this compound or a vehicle control.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of a putative target protein (identified from affinity chromatography) remaining at each temperature using Western blotting or ELISA.

-

Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

-

Isothermal Dose-Response: To determine the potency of target engagement, perform the experiment at a single, fixed temperature (where there is a significant difference between the vehicle and compound curves) with a range of compound concentrations.

Diagram: CETSA Principle

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Phase III: Pathway Analysis and Safety Profiling

With a validated target, the focus shifts to understanding the downstream consequences of target engagement and assessing the compound's broader safety profile.

Downstream Signaling Analysis

Rationale: To build a complete picture of the MOA, it is essential to connect the direct target engagement to the observed cellular phenotype. This involves examining the downstream signaling pathways affected by the compound.[23]

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat responsive cells with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

Western Blotting: Perform Western blotting using antibodies against the identified target and key proteins in the hypothesized signaling pathway (e.g., if the target is a kinase, probe for phosphorylation of its known substrates).

-

Analysis: Quantify changes in protein levels and phosphorylation status to map the signaling cascade affected by the compound.

In Vitro Safety and ADME-Tox Profiling

Rationale: Early assessment of a compound's safety and pharmacokinetic properties is crucial to de-risk its progression in the drug development pipeline.[24][25][26] This includes evaluating off-target effects and basic ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.[4][27][28][29]

Experimental Protocols: Safety and ADME-Tox Panel

-

Safety Pharmacology Panel: Screen the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., hERG channel for cardiotoxicity).[3][30]

-

CYP450 Inhibition Assay: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[28]

-

Hepatotoxicity Assay: Assess the toxicity of the compound in primary human hepatocytes or HepG2 cells.

-

Metabolic Stability Assay: Determine the rate at which the compound is metabolized by liver microsomes to estimate its in vivo half-life.[4]

Diagram: Integrated MOA Elucidation Workflow

References

- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. cellgs.com [cellgs.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 11. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 12. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 13. drughunter.com [drughunter.com]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. conductscience.com [conductscience.com]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. scispace.com [scispace.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. annualreviews.org [annualreviews.org]

- 23. benchchem.com [benchchem.com]

- 24. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]

- 27. marinbio.com [marinbio.com]

- 28. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]

- 29. drugtargetreview.com [drugtargetreview.com]

- 30. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 3-(Cyclopentylamino)propionitrile, a versatile chemical intermediate. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers and drug development professionals to confidently synthesize, characterize, and utilize this compound. We will delve into its synthesis via the Michael addition, predict its spectral characteristics based on analogous compounds, and explore its significant role as a precursor in the synthesis of vital pharmaceuticals, most notably the JAK inhibitor, Ruxolitinib.

Introduction: The Significance of the Cyclopentylpropionitrile Scaffold

This compound, with the chemical formula C8H14N2, is an aliphatic nitrile featuring a secondary amine.[1][2] While a seemingly simple molecule, its true value lies in its utility as a building block in the synthesis of more complex and biologically active compounds. The combination of a flexible cyclopentyl group and a reactive propionitrile moiety makes it an attractive intermediate for introducing these features into a target molecule.

The most prominent application underscoring the importance of this structural motif is in the synthesis of Ruxolitinib.[2][3][4] Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) and is a frontline treatment for myelofibrosis, a serious bone marrow disorder.[3] The cyclopentyl group of this compound, or more precisely, a derivative thereof, is a key pharmacophoric element that fits into the ATP-binding pocket of the JAK enzymes. This highlights the critical role of such intermediates in the development of targeted therapies.

This guide will provide the necessary technical details to understand and work with this compound, from its fundamental synthesis to its application in cutting-edge pharmaceutical development.

Synthesis of this compound: A Mechanistic Approach

The most direct and atom-economical method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile.[5][6] This reaction is a conjugate addition of a nucleophile (the amine) to an α,β-unsaturated carbonyl compound (the nitrile), and it is a cornerstone of C-N bond formation in organic synthesis.[5][7]

The Michael Addition Reaction

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine to the β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic. The reaction can be catalyzed by both acids and bases, or in some cases, can proceed neat, particularly with more nucleophilic amines. For this specific transformation, a base-catalyzed or neat reaction is generally preferred to avoid polymerization of acrylonitrile, which can be initiated by acidic conditions.

The general workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on established procedures for Michael additions of amines to acrylonitrile and is designed to be a self-validating system.

Materials and Equipment:

-

Cyclopentylamine (≥99%)

-

Acrylonitrile (≥99%, inhibitor-free)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath.

-

Reagent Charging: Charge the flask with cyclopentylamine (e.g., 0.5 mol).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (e.g., 0.5 mol, 1.0 equivalent) dropwise to the stirred cyclopentylamine over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to prevent uncontrolled polymerization of acrylonitrile.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting materials.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL). Wash the organic layer with brine (2 x 50 mL) to remove any unreacted amine and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound as a colorless to pale yellow oil.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.[1]

| Property | Value |

| CAS Number | 1074-63-1 |

| Molecular Formula | C8H14N2 |

| Molecular Weight | 138.21 g/mol |

| Boiling Point | 265.8 °C at 760 mmHg |

| Appearance | Colorless to pale yellow liquid |

| Storage | Store at 2-8°C |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~2.9-3.1 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the secondary amine (-CH₂-NH-).

-

~2.5-2.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the nitrile group (-CH₂-CN).

-

~2.8-3.0 ppm (quintet, 1H): Quintet for the single proton on the cyclopentyl ring attached to the nitrogen (-CH-NH-).

-

~1.4-1.8 ppm (m, 8H): A complex multiplet for the remaining eight protons of the cyclopentyl ring.

-

A broad singlet (variable ppm, 1H): Corresponding to the N-H proton of the secondary amine. The chemical shift of this peak is dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~118-120 ppm: Quaternary carbon of the nitrile group (-CN).

-

~55-60 ppm: Methine carbon of the cyclopentyl ring attached to the nitrogen (-CH-NH-).

-

~45-50 ppm: Methylene carbon adjacent to the secondary amine (-CH₂-NH-).

-

~30-35 ppm: Methylene carbons of the cyclopentyl ring adjacent to the CH-NH group.

-

~20-25 ppm: Remaining methylene carbons of the cyclopentyl ring.

-

~15-20 ppm: Methylene carbon adjacent to the nitrile group (-CH₂-CN).

Predicted Infrared (IR) Spectrum:

-

~3300-3400 cm⁻¹ (weak to medium, sharp): N-H stretch of the secondary amine.

-

~2950-2850 cm⁻¹ (strong, sharp): C-H stretching of the aliphatic (cyclopentyl and ethyl) groups.

-